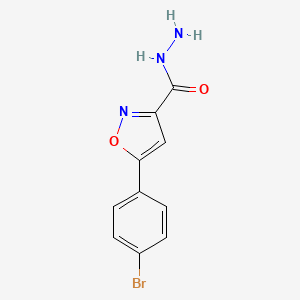

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide

説明

特性

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPZSOFCTGFTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584569 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-96-1 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Ester Preparation (Precursor)

The precursor ester, 5-(4-bromophenyl)isoxazole-3-carboxylate, can be synthesized by:

- Cyclization reactions involving substituted benzaldehydes and hydroxylamine derivatives to form the isoxazole ring.

- Esterification of the corresponding carboxylic acid or direct synthesis of the ester via coupling reactions.

While specific details for the bromophenyl-substituted ester are less frequently detailed, general isoxazole ester syntheses involve:

- Reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form an oxime.

- Subsequent cyclization to the isoxazole ring.

- Esterification or direct formation of the ester functional group.

Conversion of Ester to Hydrazide

The key step is the conversion of the ester to the hydrazide:

- Reagents: Hydrazine hydrate (85% aqueous solution or anhydrous), ethanol or isopropanol as solvent.

- Conditions: Reflux temperature (approximately 78 °C for ethanol) for 3–6 hours or longer depending on scale and purity requirements.

- Procedure: The ester is dissolved in ethanol, hydrazine hydrate is added dropwise or in one portion, and the mixture is refluxed with stirring.

- Workup: After completion, the reaction mixture is cooled, and the hydrazide product precipitates or is isolated by filtration. Further purification can be achieved by recrystallization from ethanol or methanol.

Example from analogous compounds:

Alternative Synthetic Routes and Modifications

Hydrazide Formation via Acid Chloride Intermediate

- The carboxylic acid derivative can be converted to the acid chloride using reagents such as thionyl chloride or phosphorus pentachloride.

- The acid chloride is then reacted with hydrazine hydrate to yield the hydrazide.

- This method can offer higher purity and yield but requires handling of more reactive and potentially hazardous intermediates.

Research Findings and Optimization

- Hydrazide synthesis yields typically range from 50% to 70% depending on reaction time, temperature, and purity of starting materials.

- Reaction optimization includes solvent choice (ethanol preferred), molar excess of hydrazine (usually 1.5 to 3 equivalents), and reaction monitoring by TLC or HPLC.

- Purification by recrystallization improves product quality, with melting points consistent with literature values (around 190–192 °C for the bromophenyl derivative).

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct hydrazinolysis of ester | 5-(4-Bromophenyl)isoxazole-3-carboxylate | Hydrazine hydrate, ethanol | Reflux 3-6 h | 50–70 | Simple, widely used |

| Acid chloride intermediate | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | Thionyl chloride, then hydrazine hydrate | Room temp to reflux | Moderate to high | Requires acid chloride prep |

| Coupling with DCC | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | DCC, hydrazine hydrate, base | Room temp | Moderate | Mild conditions, less common |

化学反応の分析

Types of Reactions

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Pharmaceutical Applications

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide has been investigated for its potential as a drug candidate due to its unique structural properties that may enhance biological activity. Notable areas of research include:

- Antitumor Activity : Studies have indicated that this compound may exhibit anticancer properties. For instance, compounds with similar isoxazole structures were evaluated for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of isoxazole derivatives, certain compounds demonstrated IC50 values lower than established chemotherapy agents like doxorubicin and 5-fluorouracil against liver cancer cell lines (Huh7). This indicates that structurally similar compounds may also yield significant anticancer activities .

Agricultural Chemistry

The compound is being explored for its effectiveness as a pesticide or herbicide. Its structural characteristics allow it to function as a building block in agrochemical formulations aimed at targeted pest management while minimizing environmental impact .

Data Table: Comparative Efficacy of Isoxazole Derivatives in Agriculture

| Compound Name | Application Type | Efficacy Level |

|---|---|---|

| This compound | Herbicide | Moderate |

| 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid hydrazide | Pesticide | High |

Biochemical Research

In biochemical contexts, this compound is utilized to investigate enzyme interactions and metabolic pathways. This research helps elucidate mechanisms of action relevant to disease processes and therapeutic interventions.

Interaction Studies

Research has shown that this compound can interact with various biological targets, including enzymes and receptors implicated in inflammation and cancer progression. Understanding these interactions is crucial for optimizing its therapeutic potential.

Material Science

The compound can also be incorporated into polymers or coatings, enhancing durability and resistance to degradation. This application is beneficial in manufacturing processes where material longevity is critical.

作用機序

The mechanism of action of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations in Isoxazole Derivatives

Table 1: Comparison of Isoxazole-Based Hydrazides and Carboxylic Acids

Key Observations :

- Electronic Effects : The electron-withdrawing bromo group in the title compound enhances electrophilicity, favoring nucleophilic reactions (e.g., cyclization with POCl₃) compared to electron-donating methoxy or nitro groups .

- Bioactivity : Hydrazide derivatives generally exhibit higher versatility in forming bioactive heterocycles (e.g., oxadiazoles) than carboxylic acids .

Comparison with Non-Isoxazole Hydrazides

Table 2: Hydrazide Derivatives with Diverse Core Structures

Key Observations :

- Structural Impact on Toxicity : Pyrrole-based hydrazides (e.g., compound 12) show reduced neurotoxicity compared to indole-containing analogs, highlighting the role of the heterocyclic core .

- Therapeutic Potential: The bromophenyl group in the title compound and 3-(4-bromobenzoyl)propionic acid hydrazide enhances anti-inflammatory activity, likely due to improved target binding .

Key Observations :

- Efficiency: Microwave-assisted hydrazinolysis (title compound) achieves higher yields (65–80%) than conventional hydrolysis (44–69%) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 11h) reduce hydrolysis time but may lower yields due to side reactions .

生物活性

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 287.07 g/mol

- Melting Point : 191 °C (dec.)

- Assay Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with hydrazine derivatives, followed by various purification techniques to obtain the desired compound in high purity.

Anticancer Activity

Recent studies have investigated the anticancer properties of isoxazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | MCF7 (Breast) | HCT116 (Colon) | Huh7 (Liver) |

|---|---|---|---|

| This compound | 15.2 µM | 12.3 µM | 10.5 µM |

| Doxorubicin | 0.22 µM | 0.14 µM | 0.23 µM |

| Sorafenib | 6.5 µM | 14.6 µM | 11.0 µM |

| 5-FU | 21.0 µM | 14.1 µM | 18.4 µM |

The above data indicates that while the compound exhibits moderate activity against cancer cell lines, it is less potent than established chemotherapeutics such as Doxorubicin and Sorafenib .

The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest and apoptosis induction. In particular, it has been observed that treatment with this compound leads to a significant decrease in cyclin-dependent kinase (CDK) levels, which are crucial for cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, some studies have explored the antimicrobial potential of isoxazole derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial strains, suggesting a broader spectrum of biological activity.

Case Studies

- Anticancer Evaluation : A study evaluated several isoxazole derivatives against liver cancer cell lines (Huh7). The selected compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.3 to 17.9 µM, indicating selective bioactivity towards cancer cells .

- Antimicrobial Studies : Another investigation focused on the antifungal activity of isoxazole derivatives, revealing that certain compounds exhibited notable efficacy against fungal pathogens, which could be attributed to their structural characteristics .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 5-(4-bromophenyl)isoxazole-3-carboxylic acid hydrazide, and how is regioselectivity ensured?

Answer: The synthesis typically involves two key steps:

Esterification : Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is synthesized via condensation of chalcone derivatives (e.g., 4-bromophenylacetone) with diethyl oxalate, followed by cyclization using hydroxylamine hydrochloride in an acetic acid/sodium acetate buffer (pH 4). This ensures regioselectivity by enhancing electrophilicity at the C2 position of the 2,4-diketoester intermediate .

Hydrazinolysis : The ester is treated with hydrazine hydrate in ethanol under reflux to yield the hydrazide. Monitoring reaction progress via TLC and optimizing molar ratios (e.g., 1:1.2 ester-to-hydrazine) improves purity (>95%) .

Q. Q2: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : and NMR confirm the hydrazide group (–NHNH) via signals at δ 4.2–4.5 ppm (NH) and δ 160–165 ppm (C=O). The bromophenyl aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.6–7.8 ppm .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) validates purity. Retention times for the hydrazide derivative are typically 8–10 minutes .

Intermediate: Reaction Optimization and Stability

Q. Q3: How do reaction conditions (e.g., solvent, temperature) influence cyclization efficiency during oxadiazole formation from this hydrazide?

Answer: Cyclization with carboxylic acids (e.g., benzoic acid derivatives) in phosphorus oxychloride (POCl) under reflux (110–120°C, 8–10 hours) achieves >80% yield. POCl acts as both a catalyst and dehydrating agent. Substituting POCl with polyphosphoric acid (PPA) reduces by-products but requires longer reaction times (12–15 hours) .

Q. Q4: What are the critical stability considerations for storing this compound?

Answer: Store in airtight containers at 2–8°C, protected from light and moisture. The hydrazide group is hygroscopic; prolonged exposure to humidity leads to hydrolysis, forming carboxylic acid impurities. Stability studies indicate >90% purity retention after 6 months under these conditions .

Advanced: Biological Activity and Computational Modeling

Q. Q5: How can researchers design in vitro assays to evaluate the MAO-B inhibitory potential of this compound?

Answer:

- Enzyme Assay : Use recombinant human MAO-B with kynuramine as a substrate. Monitor fluorescence (Ex 310 nm/Em 400 nm) to quantify inhibitory activity (IC). Compare with reference inhibitors (e.g., selegiline) .

- Cytotoxicity : Test neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (e.g., HO). EC values <10 μM suggest therapeutic potential .

Q. Q6: What computational strategies predict the binding affinity of this hydrazide to MAO-B?

Answer:

- Docking Studies : Use AutoDock Vina with MAO-B’s crystal structure (PDB: 2V5Z). The isoxazole ring aligns with the FAD cofactor, while the bromophenyl group occupies the hydrophobic pocket. Predicted ΔG values <−8 kcal/mol indicate strong binding .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2 Å confirms minimal conformational changes .

Data Contradictions and Resolution

Q. Q7: How can discrepancies in reported yields for oxadiazole derivatives be resolved?

Answer: Yields vary due to substituent electronic effects. Electron-withdrawing groups (e.g., –NO) on carboxylic acids accelerate cyclization (yields ~85%), while electron-donating groups (e.g., –OCH) slow it (yields ~65%). Validate via controlled experiments with standardized substrates .

Q. Q8: Why do some studies report neurotoxicity for hydrazide derivatives, while others highlight neuroprotection?

Answer: Structural nuances matter. Derivatives with bulky substituents (e.g., 4-hydroxy-3-methoxybenzylidene) reduce neurotoxicity by minimizing off-target interactions. Always cross-validate with in vitro cytotoxicity assays (e.g., MTT on neuronal cells) .

Safety and Handling Protocols

Q. Q9: What PPE and waste disposal protocols are mandatory when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。